N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(2-Fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 2-fluorobenzyl group and a 4-isopropylphenyl substituent. The sulfonamide moiety and triazolo-pyridine core are critical for bioactivity, with substituents modulating physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-16(2)17-9-11-19(12-10-17)27(14-18-6-3-4-7-20(18)23)30(28,29)21-8-5-13-26-15-24-25-22(21)26/h3-13,15-16H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDHGBSCEDVPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions to form the triazolopyridine ring system. The sulfonamide group is then introduced through sulfonation reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the sulfonamide nitrogen significantly influence melting points, solubility, and lipophilicity. Key comparisons include:
Key Observations :
Pharmacokinetic Considerations
- Lipophilicity : The target compound’s higher LogP (vs. 6a and 8a) may enhance blood-brain barrier penetration but increase plasma protein binding.
- Metabolic Stability : Bulky substituents (e.g., isopropyl) could reduce CYP450-mediated oxidation, improving half-life .
Biological Activity
N-[(2-fluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring is known for its pharmacological significance, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole moiety fused to a pyridine ring, with sulfonamide and aromatic substituents that may influence its biological activity. The structure can be represented as follows:
Key Structural Features:
- Triazole Ring : Known for its diverse biological properties.
- Sulfonamide Group : Often associated with antibacterial activity.
- Fluorophenyl and Isopropyl Substituents : These groups may enhance lipophilicity and biological interaction.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound's triazole core is structurally similar to established antifungal agents like fluconazole. Research indicates that compounds with a triazole structure exhibit broad-spectrum antifungal activity against various fungal pathogens.
| Compound | Activity | Reference |
|---|---|---|
| Fluconazole | Strong antifungal | |
| This compound | Potential antifungal (in vitro studies pending) | Current Review |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Triazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis.
Case Study:
A recent study conducted on triazole derivatives indicated that modifications to the triazole ring significantly affect cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). The derivatives demonstrated IC50 values ranging from 5 to 50 µM depending on the structural modifications.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole Derivative A | MCF-7 | 10 | |
| This compound | HCT 116 | Pending evaluation | Current Review |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances biological activity by improving binding affinity to target enzymes or receptors. The sulfonamide group is crucial for enhancing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
